Pyrrolo[2,1-c][1,2,4]triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,1-c][1,2,4]triazin-3-amine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-c][1,2,4]triazin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with hydrazine derivatives followed by cyclization can yield the desired compound. Another method involves the use of triazine intermediates, which can be cyclized to form the this compound structure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions are essential to minimize by-products and optimize the overall yield .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-c][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Pyrrolo[2,1-c][1,2,4]triazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: This compound derivatives are used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-c][1,2,4]triazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, it may inhibit kinase activity, which is crucial in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazine: A related compound with distinct pharmacological properties
Uniqueness
Pyrrolo[2,1-c][1,2,4]triazin-3-amine is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
253878-26-1 |
---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
pyrrolo[2,1-c][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-10-3-1-2-6(10)9-8-5/h1-4H,7H2 |
InChI Key |
MADHZOVCBBERDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=NC2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.